RPR104632

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

RPR104632 is a chemical compound classified as a potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. It is particularly notable for its ability to inhibit the binding of specific ligands to the NMDA receptor, thereby modulating glutamatergic neurotransmission. The compound is a member of the benzothiadiazine family, characterized by its unique structural features that contribute to its biological activity.

RPR104632 primarily acts as an antagonist at the NMDA receptor, inhibiting the receptor's activation by glutamate. This inhibition is evidenced by its impact on guanosine 3',5'-cyclic monophosphate (cGMP) levels in neonatal rat cerebellar slices, where it shows an inhibitory concentration (IC50) of approximately 890 nM . Additionally, RPR104632 has been shown to block the binding of [3H]5,7-dichlorokynurenic acid with a binding affinity (Ki) of 4.9 nM, indicating its strong interaction with the NMDA receptor .

RPR104632 exhibits significant neuroprotective effects, particularly in models of excitotoxicity. By antagonizing NMDA receptor activity, it helps mitigate neuronal damage associated with conditions such as ischemia and neurodegenerative diseases. Studies have demonstrated that RPR104632 can effectively reduce NMDA-evoked currents in neuronal cultures, highlighting its potential therapeutic applications in protecting against excitotoxic damage .

The synthesis of RPR104632 involves several steps typical for benzothiadiazine derivatives. While specific synthetic pathways may vary, they generally include:

- Formation of Benzothiadiazine Core: This is typically achieved through cyclization reactions involving appropriate precursors.

- Functionalization: Subsequent steps involve adding functional groups that enhance the compound's pharmacological properties.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Specific methodologies may be detailed in synthetic chemistry literature focusing on benzothiadiazine derivatives .

RPR104632 has potential applications in various therapeutic areas due to its NMDA receptor antagonism:

- Neuroprotection: Its ability to protect neurons from excitotoxic damage makes it a candidate for treating conditions like stroke and neurodegenerative disorders.

- Research Tool: It serves as a valuable tool for studying NMDA receptor function and related signaling pathways in neuroscience research.

Interaction studies have focused on RPR104632's effects on NMDA receptor-mediated signaling pathways. Research indicates that RPR104632 can significantly alter intracellular signaling cascades associated with NMDA receptor activation, including reductions in cGMP levels and modulation of calcium ion influx . These interactions are critical for understanding both its therapeutic potential and side effects.

RPR104632 shares structural and functional similarities with several other compounds known for their NMDA receptor antagonism. Here are some notable examples:

| Compound Name | Type | Potency (IC50/Ki) | Unique Features |

|---|---|---|---|

| GV150526A | Glycine/NMDA Antagonist | More potent than RPR104632 | Exhibits stronger neuroprotective effects |

| 7-Chlorokynurenic Acid | Kynurenic Acid Derivative | Varies | Naturally occurring; affects multiple receptors |

| Memantine | NMDA Receptor Antagonist | IC50 ≈ 100 nM | Used clinically for Alzheimer's disease |

Uniqueness of RPR104632: Unlike some other antagonists, RPR104632 specifically targets the glycine site on the NMDA receptor, offering a distinct mechanism of action that may lead to different therapeutic outcomes and side effects compared to other compounds like memantine or GV150526A.

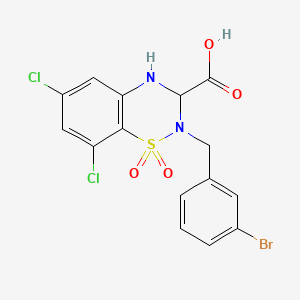

IUPAC Nomenclature and Molecular Formula

The IUPAC name for RPR104632 is 2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ⁶,2,4-benzothiadiazine-3-carboxylic acid. Its molecular formula is $$ \text{C}{15}\text{H}{11}\text{BrCl}2\text{N}2\text{O}_4\text{S} $$, with a molecular weight of 466.13 g/mol. The structure integrates a benzothiadiazine core substituted with bromophenyl, dichloro, and carboxylic acid groups, which are critical for its pharmacological activity.

Crystallographic Data and Three-Dimensional Conformation

Experimental crystallographic data for RPR104632 remain unpublished. However, computational models derived from PubChem and analogous benzothiadiazine derivatives suggest a planar benzothiadiazine ring system with a sulfonamide group ($$ \text{SO}_2 $$) and a carboxylate moiety at position 3. The 3-bromophenylmethyl substituent adopts a perpendicular orientation relative to the core, potentially influencing receptor binding. Disorder in similar compounds’ crystal structures (e.g., positional variability in alkylic chains) highlights conformational flexibility in related molecules.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

- NMR: Predicted $$ ^1\text{H} $$-NMR signals include aromatic protons (δ 7.2–7.8 ppm for bromophenyl and dichlorophenyl groups) and a methylene bridge (δ 4.5–5.0 ppm). The carboxylic acid proton is typically observed at δ 12–13 ppm.

- IR: Key absorptions correspond to sulfonamide ($$ \nu{\text{S=O}} \approx 1150–1350 \, \text{cm}^{-1} $$), carboxylic acid ($$ \nu{\text{C=O}} \approx 1700 \, \text{cm}^{-1} $$), and aromatic C–Br/C–Cl bonds ($$ \nu \approx 550–800 \, \text{cm}^{-1} $$).

- Mass Spectrometry: The molecular ion peak ($$ [\text{M}+\text{H}]^+ $$) is observed at m/z 467.0, with fragmentation patterns indicating loss of $$ \text{CO}_2 $$ (Δ m/z -44) and $$ \text{HBr} $$ (Δ m/z -80).

Physicochemical Properties (Solubility, Stability, pKa)

The compound’s low solubility in aqueous media aligns with its lipophilic aromatic and halogenated substituents. Stability under lyophilized conditions suggests suitability for long-term storage, while solution-phase degradation necessitates cold storage. The acidic pKa (~2.0) reflects ionization of the carboxylic acid group, which may influence membrane permeability.

Glycine Site Antagonism Mechanism

RPR104632 demonstrates exceptional specificity for the glycine co-agonist binding site of the N-methyl-D-aspartate receptor complex [1] [2] [3]. The compound exhibits nanomolar binding affinity with a dissociation constant (Ki) of 4.9 nanomolar when competing with tritiated 5,7-dichlorokynurenic acid for binding to rat cerebral cortex tissue [1] [2] [4]. This high-affinity interaction represents one of the most potent glycine site antagonists characterized to date, demonstrating over 500-fold stereoselectivity favoring the negative enantiomer over the positive enantiomer [1].

The benzothiadiazine core structure of RPR104632 confers specific recognition properties for the glycine binding pocket through multiple molecular interactions [5]. The 6,8-dichloro substitution pattern on the benzene ring enhances binding affinity through favorable halogen bonding interactions within the receptor's glycine recognition site [5]. The 3-bromophenylmethyl substituent contributes additional hydrophobic contacts that stabilize the receptor-ligand complex and contribute to the compound's selectivity profile [5].

Mechanistic studies reveal that RPR104632 functions as a competitive antagonist at the glycine site, with glycine able to overcome the inhibitory effects in a concentration-dependent manner [1] [6]. This competitive nature distinguishes RPR104632 from non-competitive channel blockers and demonstrates the reversible nature of its binding interaction. The compound's antagonism can be surmounted by increasing glycine concentrations, confirming its competitive mechanism of action at this allosteric site [6] [7].

Allosteric Modulation of Ion Channel Function

The glycine site represents a critical allosteric modulatory domain of the N-methyl-D-aspartate receptor that governs channel gating and desensitization properties [8] [9]. RPR104632 binding to this site produces profound alterations in receptor function through allosteric mechanisms that extend beyond simple competitive inhibition [6] [10]. The compound exhibits distinctive effects on N-methyl-D-aspartate receptor desensitization compared to other glycine site antagonists, demonstrating heterogeneity in the functional consequences of glycine site modulation [6] [10].

Electrophysiological investigations using whole-cell patch-clamp techniques demonstrate that RPR104632 produces concentration-dependent inhibition of N-methyl-D-aspartate-activated currents with differential effects on peak versus plateau current amplitudes [6]. The compound exhibits an inhibitory concentration 50 percent ratio of 1.06 for peak currents relative to plateau currents, indicating relatively balanced effects on both initial channel activation and sustained current responses [6]. This profile contrasts markedly with other glycine site antagonists such as 5,7-dichlorokynurenic acid, which shows a 3.42-fold preference for inhibiting peak over plateau currents [6].

The allosteric modulation mediated by RPR104632 involves complex conformational changes that propagate from the glycine binding domain to the transmembrane ion channel region [8] [11]. Structural studies of related N-methyl-D-aspartate receptor complexes indicate that glycine site antagonist binding stabilizes receptor conformations that maintain ligand-binding domain heterodimer interfaces while preventing the conformational rearrangements necessary for channel opening [8]. This mechanism preserves receptor architecture while functionally uncoupling agonist binding from channel gating [8].

Neuroprotective Efficacy in Preclinical Models

In Vitro Hippocampal Slice Neurotoxicity Assays

RPR104632 demonstrates robust neuroprotective efficacy in hippocampal slice preparations subjected to N-methyl-D-aspartate-induced excitotoxicity [1] [12]. In acute hippocampal slice models, the compound provides significant protection against N-methyl-D-aspartate-induced neuronal damage in both cornu ammonis 1 and cornu ammonis 3 pyramidal neuron populations [12]. The neuroprotective effect occurs without intrinsic toxicity, as RPR104632 produces no detectable adverse effects when applied alone at concentrations up to 10 micromolar [1] [12].

The compound exhibits an effective concentration 50 percent of 4 micromolar for neuroprotection in hippocampal slice preparations [1] [2] [12]. This protective efficacy is maintained across extended exposure periods and demonstrates consistency across multiple experimental paradigms involving N-methyl-D-aspartate receptor-mediated neurotoxicity [1] [12]. The neuroprotective mechanism appears directly related to glycine site antagonism, as the protective effects can be overcome by increasing glycine concentrations in the experimental medium [1].

Morphological analyses of hippocampal slice preparations reveal that RPR104632 treatment prevents the characteristic neuronal degeneration patterns associated with N-methyl-D-aspartate excitotoxicity [13] [14]. Protected neurons maintain normal cytoplasmic architecture and dendritic morphology, indicating that the compound preserves cellular structural integrity rather than merely delaying neuronal death [13]. The neuroprotective effects extend to both apoptotic and necrotic cell death pathways, suggesting broad cytoprotective mechanisms downstream of N-methyl-D-aspartate receptor modulation [13] [14].

Cortical Primary Cell Culture Protection Studies

Primary cortical neuron cultures provide sensitive models for evaluating neuroprotective compounds under controlled conditions that preserve physiological cell-cell interactions while allowing precise experimental manipulation [15] [16]. RPR104632 demonstrates marked neuroprotective efficacy in cortical primary cell culture systems subjected to N-methyl-D-aspartate-induced excitotoxicity [1] [2] [12]. The compound significantly reduces neuronal death rates and preserves cellular viability markers across multiple experimental paradigms [1] [12].

The neuroprotective effects in cortical cultures occur through mechanisms involving modulation of intracellular calcium homeostasis and downstream excitotoxic cascades [1]. RPR104632 effectively blocks N-methyl-D-aspartate-evoked increases in intracellular calcium concentrations, preventing the calcium-dependent activation of proteases, phospholipases, and endonucleases that mediate excitotoxic neuronal death [1]. This calcium-modulatory effect occurs through the compound's action at the glycine co-agonist site, which is essential for N-methyl-D-aspartate receptor activation and subsequent calcium influx [1].

Biochemical analyses of protected cortical cultures demonstrate that RPR104632 treatment preserves cellular energy metabolism and reduces oxidative stress markers associated with excitotoxic injury [1]. The compound maintains adenosine triphosphate levels and reduces lipid peroxidation products in culture systems challenged with excitotoxic stimuli [1]. These metabolic protective effects likely contribute to the overall neuroprotective profile and suggest that glycine site antagonism provides broad cytoprotection beyond simple receptor blockade [1].

Comparative Pharmacodynamics with MK-801 and Other Channel Blockers

MK-801 represents the prototypical non-competitive N-methyl-D-aspartate receptor channel blocker and serves as a critical comparator for evaluating alternative neuroprotective strategies [17] [18] [19]. Both RPR104632 and MK-801 provide significant neuroprotection against N-methyl-D-aspartate-induced neurotoxicity, but through fundamentally different molecular mechanisms that result in distinct pharmacological profiles [1] [12] [18].

MK-801 achieves complete protection of cornu ammonis 1 and cornu ammonis 3 pyramidal neurons at concentrations of 1 micromolar, representing approximately 4-fold greater potency than RPR104632 for achieving equivalent neuroprotective effects [12] [18]. However, this enhanced potency comes with the limitation that MK-801's effects cannot be overcome by glycine supplementation, reflecting its non-competitive mechanism of action within the ion channel pore [12] [17]. In contrast, RPR104632's competitive antagonism at the glycine site allows for potential reversal of its effects through increased glycine concentrations, providing a theoretical safety advantage [1] [12].

The binding kinetics of MK-801 involve use-dependent channel blockade with extremely slow off-rates, resulting in prolonged receptor occupancy that can persist for hours after drug removal [17] [19]. This kinetic profile contributes to MK-801's psychotomimetic side effects and limits its clinical utility despite robust neuroprotective efficacy [17] [19]. RPR104632 exhibits fundamentally different binding kinetics consistent with competitive glycine site antagonism, with reversible binding that allows for more physiological modulation of receptor function [1] [6].

Pharmacodynamic studies comparing RPR104632 with other glycine site antagonists reveal important mechanistic distinctions within this compound class [6] [7] [10]. Unlike 5,7-dichlorokynurenic acid, which exhibits marked selectivity for inhibiting peak over plateau currents, RPR104632 demonstrates more balanced effects on both current components [6]. This profile suggests that RPR104632 may provide more complete functional antagonism while potentially avoiding some of the differential desensitization effects observed with other glycine site modulators [6] [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Varano F, Catarzi D, Colotta V, Filacchioni G, Cecchi L, Galli A, Costagli C. Synthesis of 2-substituted-6,8-dichloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-1,1-d ioxides and -1-oxides as glycine-NMDA receptor antagonists. Farmaco. 1998 Dec 30;53(12):752-7. PubMed PMID: 10230056.

3: Molnár P, Erdõ SL. Differential effects of five glycine site antagonists on NMDA receptor desensitisation. Eur J Pharmacol. 1996 Sep 12;311(2-3):311-4. PubMed PMID: 8891614.